Tridecyl lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl lactate is an ester compound formed from tridecyl alcohol and lactic acid. It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, emollient, and solvent. This compound is particularly valued in the cosmetics and personal care industries for its skin-conditioning and moisturizing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl lactate is typically synthesized through the esterification reaction between tridecyl alcohol and lactic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
Tridecyl alcohol+Lactic acid→Tridecyl lactate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor, where tridecyl alcohol and lactic acid are fed into the reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and water is continuously removed to ensure high conversion rates. The final product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tridecyl lactate undergoes several types of chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into tridecyl alcohol and lactic acid.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under oxidative conditions, this compound can be oxidized to form various oxidation products, including aldehydes and carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, elevated temperatures.
Transesterification: Alcohols, acid or base catalysts, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, elevated temperatures.
Major Products Formed:
Hydrolysis: Tridecyl alcohol and lactic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Aldehydes and carboxylic acids.
Scientific Research Applications
Tridecyl lactate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biocompatible materials and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in cosmetics and personal care products as an emollient, moisturizer, and skin-conditioning agent. It is also used in lubricants and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of tridecyl lactate primarily involves its interaction with biological membranes and proteins. As an emollient, it helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss. In drug delivery systems, this compound enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes that can encapsulate the drug molecules. The molecular targets and pathways involved in these processes include the lipid bilayer of cell membranes and various transport proteins.
Comparison with Similar Compounds
Tridecyl lactate can be compared with other similar compounds, such as ethyl lactate, butyl lactate, and methyl lactate. These compounds share similar chemical structures and properties but differ in their chain lengths and specific applications.
Ethyl Lactate: Used as a solvent in the pharmaceutical and food industries. It has a shorter chain length compared to this compound, making it more volatile.
Butyl Lactate: Employed as a solvent and plasticizer in various industrial applications. It has a moderate chain length and is less volatile than ethyl lactate.
Methyl Lactate: Used as a solvent and intermediate in organic synthesis. It has the shortest chain length among the lactate esters, making it highly volatile.
Uniqueness of this compound: this compound’s longer chain length provides it with unique properties, such as lower volatility and higher lubricity, making it particularly suitable for applications in cosmetics and personal care products. Its ability to act as a skin-conditioning agent and its biocompatibility further distinguish it from other lactate esters.
Properties
CAS No. |
112147-23-6 |
---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
tridecyl 2-hydroxypropanoate |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15(2)17/h15,17H,3-14H2,1-2H3 |
InChI Key |
SHKJBDDQTGXMEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.